molecular formula C18H21ClN4OS B11142654 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(2-pyrimidinyl)-3-piperidinecarboxamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B11142654
M. Wt: 376.9 g/mol
InChI Key: WZLIXWLXRAHTBA-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyrimidine moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzenethiol with an appropriate alkylating agent to form the sulfanyl derivative. This intermediate is then reacted with a pyrimidine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(2-pyrimidinyl)-3-piperidinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine
  • N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-ethoxy(methylsulfonyl)anilino]propanamide

Uniqueness

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(2-pyrimidinyl)-3-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C18H21ClN4OS

Molecular Weight

376.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C18H21ClN4OS/c19-15-4-6-16(7-5-15)25-12-10-20-17(24)14-3-1-11-23(13-14)18-21-8-2-9-22-18/h2,4-9,14H,1,3,10-13H2,(H,20,24)

InChI Key

WZLIXWLXRAHTBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCSC3=CC=C(C=C3)Cl

Origin of Product

United States

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